Methyl 3-(6-methoxynaphthalen-2-yl)propanoate Methyl 3-(6-methoxynaphthalen-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955145
InChI: InChI=1S/C15H16O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3,5-7,9-10H,4,8H2,1-2H3
SMILES:
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate

CAS No.:

Cat. No.: VC17955145

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate -

Specification

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
IUPAC Name methyl 3-(6-methoxynaphthalen-2-yl)propanoate
Standard InChI InChI=1S/C15H16O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3,5-7,9-10H,4,8H2,1-2H3
Standard InChI Key NKQBXBCUVHDTNK-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)OC

Introduction

Structural Characteristics and Molecular Properties

The compound features a naphthalene ring system substituted at the 6-position with a methoxy group (OCH3-\text{OCH}_3) and at the 2-position with a propanoate ester (COOCH3-\text{COOCH}_3). This arrangement is critical for its bioactivity, as the methoxy group enhances lipid solubility and membrane permeability, while the ester moiety modulates metabolic stability.

Spectroscopic Identification

Infrared (IR) spectroscopy reveals key functional groups:

  • C=O stretch at 1672 cm1^{-1} (ester carbonyl).

  • O–CH3_3 symmetric stretch at 1157 cm1^{-1}.

  • Aromatic C=C vibrations between 1510–1600 cm1^{-1} .

Proton nuclear magnetic resonance (1H^1\text{H}-NMR) data (400 MHz, DMSO-d6_6) further corroborate the structure:

  • Methoxy protons at δ=3.35\delta = 3.35 ppm (singlet, 3H).

  • Methyl group of the propanoate side chain at δ=1.62\delta = 1.62 ppm (doublet, 3H).

  • Aromatic protons between δ=6.827.79\delta = 6.82–7.79 ppm (multiplet, 6H) .

Synthesis and Reaction Pathways

Esterification of Naproxen

The compound is synthesized via acid-catalyzed esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) with methanol:

Naproxen+CH3OHH2SO4Methyl 3-(6-methoxynaphthalen-2-yl)propanoate+H2O\text{Naproxen} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 3-(6-methoxynaphthalen-2-yl)propanoate} + \text{H}_2\text{O}

Conditions: Reflux for 12 hours, yielding 85% product after neutralization and ethyl acetate extraction .

Derivatization into Functional Polymers

The ester serves as a precursor for hydrazide and polymer derivatives:

  • Hydrazide Formation: Reaction with hydrazine hydrate yields 2-(6-methoxynaphthalen-2-yl)propanehydrazide, confirmed by IR (NH2\text{NH}_2 stretch at 3740 cm1^{-1}) .

  • Schiff Base Synthesis: Condensation with 2-hydroxybenzaldehyde produces N(2hydroxybenzylidene)2(6methoxynaphthalen2yl)propanehydrazideN'-(2-hydroxybenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide, characterized by a C=N\text{C=N} stretch at 1612 cm1^{-1} .

  • Polymerization: Reacting the Schiff base with bisphenol and paraformaldehyde generates chelating resins, utilized for heavy metal ion sequestration .

Pharmacological Activity and Mechanism

As a naproxen analog, the compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. While the ester itself may lack direct anti-inflammatory activity, it serves as a prodrug, undergoing hydrolysis in vivo to release naproxen. Comparative studies suggest ester derivatives enhance bioavailability by improving gastrointestinal absorption.

Applications in Materials Science

Metal Ion Chelation

The polymer resin derived from methyl 3-(6-methoxynaphthalen-2-yl)propanoate demonstrates significant affinity for heavy metals, with capacity dependent on pH and contact time (Table 1) .

Table 1: Metal Ion Adsorption Capacity of Polymer Resin (mg/g resin)

Metal IonpH0.5 hr1 hr3 hr6 hr24 hr
Pb2+^{2+}2.56.37.17.99.112.1
Cu2+^{2+}4.21.51.82.24.66.0
Ni2+^{2+}3.50.61.22.53.76.2
Co2+^{2+}2.01.31.42.02.64.8

Stability Profile

The compound remains stable under standard laboratory conditions (25°C, inert atmosphere) but degrades under acidic/basic conditions or UV exposure. Hydrolysis studies indicate a half-life of >6 months at pH 7.4.

Analytical and Industrial Relevance

Quality Control Metrics

  • Purity: ≥98% (HPLC, C18 column, acetonitrile/water mobile phase).

  • Melting Point: 183–185°C .

Industrial Scale-Up Challenges

Esterification efficiency drops below 70% at >10 kg batches due to incomplete methanol removal. Proposed solutions include molecular sieve-assisted dehydration or switching to tert-butyl esters for easier purification.

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